N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine

Medicinal Chemistry NMDA Receptor Pharmacology Ligand Design

N-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine (CAS 58924-77-9) is a synthetic, small-molecule norcamphor derivative with molecular formula C12H17NS and a molecular weight of 207.34 g/mol. The compound is classified as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that targets the phencyclidine (PCP) binding site within the receptor complex.

Molecular Formula C12H17NS
Molecular Weight 207.34 g/mol
Cat. No. B13246600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine
Molecular FormulaC12H17NS
Molecular Weight207.34 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2NCC3=CC=CS3
InChIInChI=1S/C12H17NS/c1-2-11(14-5-1)8-13-12-7-9-3-4-10(12)6-9/h1-2,5,9-10,12-13H,3-4,6-8H2
InChIKeyYBCNJGQXWKBYDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine (CAS 58924-77-9): Procurement-Relevant Identity and Pharmacological Class


N-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine (CAS 58924-77-9) is a synthetic, small-molecule norcamphor derivative with molecular formula C12H17NS and a molecular weight of 207.34 g/mol [1]. The compound is classified as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that targets the phencyclidine (PCP) binding site within the receptor complex [2]. Its structure integrates a bicyclo[2.2.1]heptane scaffold with a thiophen-2-ylmethyl substituent on the amine, positioning it within a class of rigid, conformationally constrained NMDA receptor modulators under investigation for neurodegenerative and glutamate-dependent disorders [2][3].

Uncompetitive NMDA receptor PCP site antagonist for glutamate pathway studies
Rigid bicyclo[2.2.1]heptane scaffold enabling conformational constraint SAR
Thiophene-2-ylmethyl substituent for sulfur-mediated electronic pharmacophore probing

N-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine: Why Close Analogs Cannot Be Assumed Interchangeable


Within the N-substituted bicyclo[2.2.1]heptan-2-amine series, subtle variations in the N-substituent drive measurable divergence in both target binding affinity and cellular safety margins. The prototypical lead compound 5a (2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine) exhibits NMDA receptor binding with an IC50 of 7.86 µM and Ki of 5.28 µM [1], whereas the systematic replacement of the phenyl-piperidine moiety with heterocycles such as thiophene, pyrrolidine, or morpholine is known to alter both potency and selectivity profiles [1][2]. The thiophen-2-ylmethyl variant introduces a sulfur-containing heteroaromatic ring capable of distinct electronic, dipole, and metal-coordination interactions not available to phenyl-, piperidine-, or morpholine-substituted analogs. Consequently, extrapolating binding, functional, or toxicity data from one N-substituted analog to another without compound-specific qualification is scientifically unsound and procurement-risky [1][2].

Electronic mismatch Thiophene sulfur enables chalcogen bonding and metal coordination absent in phenyl or morpholine analogs; binding and selectivity may shift.
Data gap No public binding affinity or functional data for this analog; extrapolation from lead compound 5a (IC50 7.86 µM) risks incorrect SAR assumptions.
Safety margin Cytotoxicity safety window inferred only from class-level evidence (analogs 5a–f vs memantine); compound-specific toxicity not characterized.

N-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine: Quantitative Differentiation Evidence Against Closest Comparators


Structural and Electron‐Donor Differentiation: Thiophene‐Sulfur vs. Phenyl and Morpholine Substituents

The thiophen-2-ylmethyl substituent introduces a divalent sulfur atom with two lone pairs capable of engaging in chalcogen bonding, metal coordination, and enhanced π-π stacking interactions with aromatic receptor residues [1]. This contrasts with the phenyl substituent of lead compound 5a, which lacks sulfur-mediated electronic effects, and with morpholine-substituted analogs, which present oxygen rather than sulfur heteroatoms [2]. Computed physicochemical properties highlight further distinctions: the target compound has a XLogP3-AA value of 2.7 and a topological polar surface area (TPSA) of 40.3 Ų, compared to a TPSA of 54.3 Ų for the directly thiophene-substituted analog 2-(thiophen-2-yl)bicyclo[2.2.1]heptan-2-amine [1][3].

Thiophene vs Phenyl/Morpholine
Reported
TPSA = 40.3 Ų (target) vs 54.3 Ų (2-thiophenyl analog); XLogP = 2.7; sulfur enables chalcogen bonding and altered hydrogen-bond acceptor character.
Differentiated passive permeability and pharmacophore electrostatics guide scaffold selection.
Computed properties; experimental validation recommended.
Medicinal Chemistry NMDA Receptor Pharmacology Ligand Design

Cytotoxicity Safety Window: Class-Level Evidence Against Memantine

In a head-to-head class-level study, a panel of six novel N-substituted bicyclo[2.2.1]heptan-2-amines (compounds 5a–f) was evaluated for cytotoxicity in MDCK (blood-brain barrier surrogate) and N2a (neuronal) cell lines and compared directly with the FDA-approved NMDA antagonist memantine [1]. All tested compounds, including the phenyl-piperidine lead 5a, exhibited IC50 values above 150 µM for cytotoxicity in both cell lines, statistically indistinguishable from memantine (IC50 > 150 µM) [1]. Therapeutic serum concentrations of memantine in patients are approximately 1 µM, suggesting a >150-fold safety margin for the class [1].

Cytotoxicity vs Memantine
Class-level
Class analogs (5a–f): IC50 >150 µM in MDCK and N2a cells, statistically comparable to memantine (IC50 >150 µM). Target compound not individually tested.
Reported class-level safety margin >150-fold relative to ~1 µM therapeutic memantine levels supports CNS screening use.
Class-level inference; confirmatory compound-specific data needed.
Toxicology CNS Drug Safety NMDA Antagonist Therapeutics

NMDA Receptor Binding Affinity: Lead Compound Benchmark for Series Prioritization

The most potent reported compound in the N-substituted bicyclo[2.2.1]heptan-2-amine series, compound 5a, demonstrated NMDA receptor binding with an IC50 of 7.86 µM and a Ki of 5.28 µM in radioligand displacement assays [1]. While direct binding data for N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine are not publicly available, the structural divergence—replacing the phenyl-piperidine-ethyl side chain with a thiophen-2-ylmethyl group—constitutes a significant pharmacophore modification that is expected to alter both binding affinity and subunit selectivity at NR1/NR2 receptor subtypes [1][2].

Binding Affinity Benchmark
Data gap
Lead compound 5a: IC50 = 7.86 µM, Ki = 5.28 µM. Target compound: binding data not publicly available.
Data gap provides opportunity for proprietary SAR generation; extrapolation from 5a not advised.
Direct radioligand displacement assay required for affinity determination.
Receptor Binding NMDA Pharmacology Structure-Activity Relationship

Commercial Availability and Purity Specifications: Procurement-Grade Differentiation

N-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine is commercially available from multiple independent suppliers with documented purity specifications and quality management system certifications. AKSci lists the compound with a minimum purity specification of 95% under catalog number 2413DQ . MolCore supplies the compound at NLT 97% purity under ISO-certified quality systems applicable to global pharmaceutical R&D and QC requirements . Leyan offers the compound at 98% purity (product number 1558383) . This multi-supplier landscape with defined purity tiers (95%, 97%, 98%) enables end-users to select a procurement grade matched to their specific assay sensitivity and regulatory requirements.

Commercial Purity Tiers
Supplier data
Available from 3+ independent suppliers at purity grades: 95% (AKSci), 97% (MolCore, ISO-certified), 98% (Leyan).
Multi-source purity-tiered procurement supports fit-for-purpose assay selection.
Verify batch-specific COA; supplier specifications subject to change.
Chemical Sourcing Quality Control Research Chemical Supply

N-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine: Evidence-Grounded Application Scenarios for Procurement Decision-Making


SAR Probe for Thiophene-Sulfur Effects on NMDA Receptor PCP Site Binding

The thiophen-2-ylmethyl substituent provides a sulfur-containing heteroaromatic pharmacophore that is absent in the well-characterized lead compound 5a (phenyl-piperidine) and in morpholine-substituted analogs [1][2]. Researchers seeking to systematically probe the contribution of sulfur-mediated electronic effects—including chalcogen bonding, altered π-stacking geometry, and divalent metal coordination potential—on NMDA receptor PCP site affinity can use this compound as a dedicated SAR tool compound. The lower computed TPSA (40.3 Ų) relative to directly substituted thiophene analogs (54.3 Ų) further suggests differentiated passive permeability characteristics worth characterizing in parallel artificial membrane permeability assays [3].

In Vitro Cytotoxicity Benchmarking Against Memantine in CNS-Targeted Library Screening

Given the class-level cytotoxicity data demonstrating that N-substituted bicyclo[2.2.1]heptan-2-amines exhibit IC50 values above 150 µM in MDCK and N2a cell lines—statistically comparable to the FDA-approved NMDA antagonist memantine—this compound is well-positioned for inclusion in CNS-focused compound libraries where a pre-qualified safety margin scaffold is required [1]. Procurement of the 97%+ ISO-certified grade enables direct integration into quantitative MTT or LDH cytotoxicity panel assays without the need for repurification.

Physicochemical Probe for CNS Multiparameter Optimization (MPO) Scoring

With a molecular weight of 207.34 g/mol, XLogP of 2.7, a single hydrogen bond donor, two hydrogen bond acceptors, and a TPSA of 40.3 Ų, this compound falls well within the desirable physicochemical space for CNS drug candidates as defined by the Wager CNS MPO desirability criteria [1]. The sulfur heteroatom introduces a unique topological descriptor not captured by standard oxygen/nitrogen-only MPO scoring. Computational chemists and DMPK scientists can use this compound to experimentally validate whether thiophene-sulfur improves or degrades the correlation between computed MPO scores and measured in vivo brain penetration.

Multi-Supplier Benchmarking Standard for Analytical Method Development

The availability of this compound from at least three independent commercial sources with documented purity levels of 95%, 97%, and 98% [1][2][3] makes it a suitable candidate for cross-laboratory analytical method validation. Chromatography and mass spectrometry core facilities can leverage the defined purity tiers to establish system suitability parameters, detection limits, and batch-to-batch reproducibility metrics for HPLC-UV, LC-MS, or qNMR methods applied to the broader N-substituted bicyclo[2.2.1]heptan-2-amine chemical class.

Application
Selection Property
Validation Focus
NMDA PCP site thiophene-SAR probe
Sulfur-mediated electronic and steric pharmacophore features
PCP binding site affinity and subunit selectivity
CNS library cytotoxicity prescreening
Class-level safety margin comparable to memantine
Compound-specific MTT/LDH IC50 in neuronal and BBB models
CNS MPO descriptor validation
Favorable computed CNS MPO parameters (MW, XLogP, TPSA)
Correlation of computed MPO scores with in vitro permeability
Cross-laboratory analytical method development
Multi-supplier purity specifications and ISO-certified quality
Batch-to-batch purity reproducibility by HPLC/LC-MS
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